![molecular formula C9H11NO2 B1312022 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine CAS No. 59820-84-7](/img/structure/B1312022.png)

7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

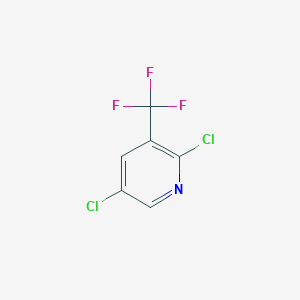

7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 .

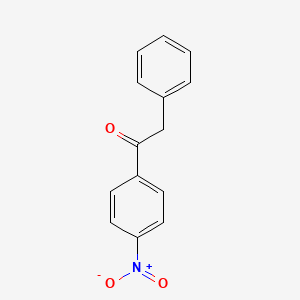

Molecular Structure Analysis

The molecular structure of 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine consists of a benzodioxin ring with a methyl group at the 7th position and an amine group at the 6th position .Scientific Research Applications

Synthesis and Cytotoxic Activity

- The synthesis of acronycine analogues, including derivatives related to 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine, has been explored for their cytotoxic activities. These compounds have shown varying degrees of effectiveness against certain types of cancer cells, indicating their potential as anticancer agents. Benzo[c]pyrano[3,2-h]acridin-7-one derivatives displayed cytotoxic activities comparable to acronycine itself when tested against L1210 murine leukemia cells in vitro, highlighting the therapeutic potential of these compounds in oncology (Bongui et al., 2005).

Novel Synthesis Approaches

- A new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and related derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been developed. This innovative approach offers a significant advance in the synthesis of such complex molecules, enabling the efficient and stereoselective production of compounds for further pharmacological evaluation (Gabriele et al., 2006).

Pharmacological and Acute Toxicity Studies

- Preliminary pharmacological screening and acute toxicity testing of novel series of compounds related to 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine have been conducted. These studies are crucial in identifying potential therapeutic agents with atypical antipsychotic activity, offering insights into the safety and efficacy of these compounds (Gawai et al., 2019).

Characterization and Crystallographic Analysis

- The synthesis and crystallographic analysis of benzoimidazole derivatives, which share structural motifs with 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine, provide valuable data for understanding the structural basis of their biological activity. Such studies are instrumental in the design and development of new compounds with enhanced pharmacological properties (Benvenuti et al., 1995).

properties

IUPAC Name |

7-methyl-2,3-dihydro-1,4-benzodioxin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5H,2-3,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAHLXHMPGGAEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257221 |

Source

|

| Record name | 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine | |

CAS RN |

59820-84-7 |

Source

|

| Record name | 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59820-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)